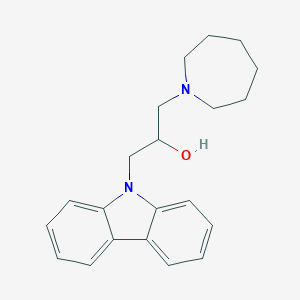
9-(3-Diethylamino-2-hydroxypropyl)carbazole
説明
“9-(3-Diethylamino-2-hydroxypropyl)carbazole” is a chemical compound with the molecular formula C19H24N2O . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of carbazole derivatives, including “this compound”, has been a topic of interest in recent years . Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 19 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in databases like PubChem .
Chemical Reactions Analysis
Carbazole-based compounds, including “this compound”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 296.4g/mol. More detailed information about its physical and chemical properties can be found in databases like PubChem .
科学的研究の応用
Carbazole derivatives have shown significant antitumor properties. A study by Rivalle et al. (1983) evaluated new modifications of carbazole derivatives, showing important antitumor properties, particularly against the L1210 leukemia system. However, no significant increase in in vitro cytotoxicity was observed with new compounds compared to model compounds (Rivalle et al., 1983).
Carbazole-coumarin hybrids have been synthesized and exhibit red-emitting photophysical properties. Tathe and Sekar (2016) synthesized carbazole-coumarin hybrids with potential applications in optical materials, displaying high photophysical properties in various solvents (Tathe & Sekar, 2016).
Carbazole derivatives have been investigated for their antimicrobial properties. Salih, Salimon, and Yousif (2016) utilized 9H-carbazole as a precursor to prepare new heterocyclic derivatives, testing them as antimicrobial agents (Salih et al., 2016).
Carbazole derivatives exhibit potential as organic luminescent materials. Yu et al. (2017) synthesized carbazole-based coumarin derivatives as emissive materials for organic light-emitting devices, demonstrating strong green emissions and high photoluminescence quantum efficiencies (Yu et al., 2017).
Carbazoles have been studied for their antioxidant properties. Malvy et al. (1980) found that carbazole derivatives, specifically 6-hydroxy-1,4-dimethyl carbazole, have a significant inhibitory action in several in vitro peroxidative systems (Malvy et al., 1980).
Carbazole derivatives have been evaluated for potential use in treating Alzheimer's Disease. Bertini et al. (2017) synthesized and assayed various substituted N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides for β-Secretase (BACE1) inhibitory activity, a drug target for Alzheimer's Disease prevention and treatment (Bertini et al., 2017).
将来の方向性
The future directions for research on “9-(3-Diethylamino-2-hydroxypropyl)carbazole” and similar compounds could involve further exploration of their potential applications in various fields, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Additionally, more studies could be conducted to better understand their mechanisms of action .
特性
IUPAC Name |
1-carbazol-9-yl-3-(diethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,15,22H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGUTHCSOWVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919822 | |
| Record name | 1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91324-13-9 | |
| Record name | 9H-Carbazole-9-ethanol, alpha-((diethylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)


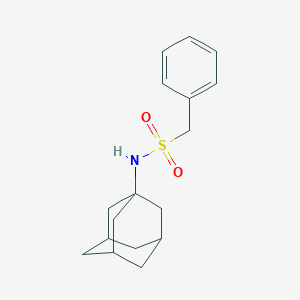
![6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B346212.png)
![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)
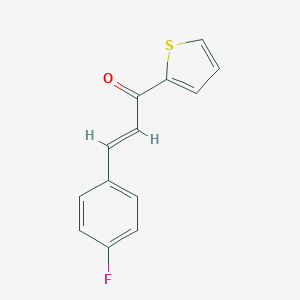
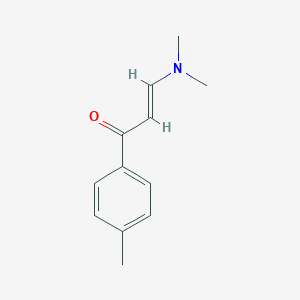

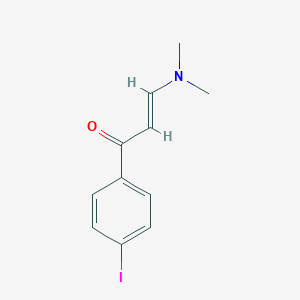
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
